Cas no 65754-26-9 (1-Methyl-2-nitro-4-(trifluoromethyl)benzene)

1-Methyl-2-nitro-4-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 2-Nitro-4-(trifluoromethyl)toluene
- 1-Methyl-2-nitro-4-(trifluoromethyl)benzene
- 4-METHYL-3-NITROBENZOTRIFLUORIDE
- 1-Methyl-2-nitro-4-trifluoromethylbenzene
- 2-Methyl-5-trifluoromethylnitrobenzene
- 2-NITRO-4-TRIFLUOROMETHYLTOLUENE
- Benzene, 1-methyl-2-nitro-4-(trifluoromethyl)-
- KSC912C1N
- 2-nitro-4-trifluromethyltoluene
- VFERJFHPHSUIHY-UHFFFAOYSA-N
- 2-Nitro-4- trifluoromethyltoluene
- SBB093432
- PC9163
- CL8823
- A
- 65754-26-9
- 2W-0021
- CS-W021351
- MFCD00272402
- 1-Methyl-2-nitro-4-(trifluoromethyl)-benzene
- AKOS003587428
- SCHEMBL4416018
- DS-0903
- DTXSID10363017
- SB74058
- SY008228
-
- MDL: MFCD00272402
- インチ: 1S/C8H6F3NO2/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14/h2-4H,1H3
- InChIKey: VFERJFHPHSUIHY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([H])=C([H])C(C([H])([H])[H])=C(C=1[H])[N+](=O)[O-])(F)F
計算された属性
- せいみつぶんしりょう: 205.03500
- どういたいしつりょう: 205.03506292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 45.8
じっけんとくせい
- 密度みつど: 1.357±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 206.6±35.0 ºC (760 Torr),
- フラッシュポイント: 78.8±25.9 ºC,
- ようかいど: 極微溶性(0.14 g/l)(25ºC)、
- PSA: 45.82000
- LogP: 3.44520
1-Methyl-2-nitro-4-(trifluoromethyl)benzene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
1-Methyl-2-nitro-4-(trifluoromethyl)benzene 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1-Methyl-2-nitro-4-(trifluoromethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D297182-250g |
2-Nitro-4-(trifluoromethyl)toluene |
65754-26-9 | 97% | 250g |
$1600 | 2023-09-02 | |
Key Organics Ltd | 2W-0021-10MG |
1-methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | >95% | 10mg |
£48.00 | 2025-02-09 | |
Chemenu | CM254369-25g |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 95+% | 25g |
$200 | 2022-06-10 | |
eNovation Chemicals LLC | Y1097512-25G |
1-methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 97% | 25g |
$180 | 2024-07-21 | |
TRC | M338965-1g |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 1g |
$ 80.00 | 2022-06-03 | ||
TRC | M338965-250mg |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene |
65754-26-9 | 250mg |
$75.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D405320-100g |
4-METHYL-3-NITROBENZOTRIFLUORIDE |
65754-26-9 | 97% | 100g |
$1800 | 2024-06-05 | |
eNovation Chemicals LLC | D297182-100g |
2-Nitro-4-(trifluoromethyl)toluene |
65754-26-9 | 97% | 100g |
$900 | 2023-09-02 | |
eNovation Chemicals LLC | D553059-5g |
2-Nitro-4-(trifluoroMethyl)toluene |
65754-26-9 | 97% | 5g |
$130 | 2024-05-24 | |
Fluorochem | 078019-5g |
2-Nitro-4-(trifluoromethyl)toluene |
65754-26-9 | 95% | 5g |
£47.00 | 2022-03-01 |
1-Methyl-2-nitro-4-(trifluoromethyl)benzene 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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1-Methyl-2-nitro-4-(trifluoromethyl)benzeneに関する追加情報
1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene: A Comprehensive Overview
The compound with CAS No. 65754-26-9, commonly referred to as 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene, is a highly specialized aromatic compound that has garnered significant attention in various scientific and industrial domains. This compound is characterized by its unique substitution pattern on the benzene ring, featuring a methyl group at position 1, a nitro group at position 2, and a trifluoromethyl group at position 4. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for research and application.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene, leveraging innovative methodologies such as directed metalation and cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its utilization in advanced materials and pharmaceuticals. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which significantly influence the electronic structure of the benzene ring and enhance the compound's reactivity in various reactions.
In terms of applications, 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene has found niche uses in the development of high-performance polymers and specialty chemicals. Its ability to act as a versatile building block in organic synthesis has been highlighted in recent studies, where it serves as a precursor for constructing complex molecular architectures. Furthermore, the compound's stability under harsh conditions makes it an attractive candidate for use in extreme environments, such as high-temperature industrial processes.
From an environmental standpoint, researchers have explored the degradation pathways of 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene under various conditions. Recent findings suggest that the trifluoromethyl group plays a crucial role in determining the compound's persistence in natural systems. Understanding these degradation mechanisms is pivotal for assessing its environmental impact and developing strategies for safe disposal or recycling.
The integration of computational chemistry tools has provided deeper insights into the electronic properties of 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene. Advanced quantum mechanical calculations have revealed the distribution of electron density across the molecule, shedding light on its reactivity patterns and potential interactions with other chemical species. These computational studies complement experimental findings, offering a holistic understanding of the compound's behavior in different chemical environments.
In conclusion, 1-Methyl-2-Nitro-4-(Trifluoromethyl)Benzene stands out as a multifaceted compound with promising applications across diverse fields. Its unique substitution pattern and chemical properties make it a subject of ongoing research interest. As scientific advancements continue to unfold, this compound is poised to play an increasingly significant role in both academic research and industrial applications.
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